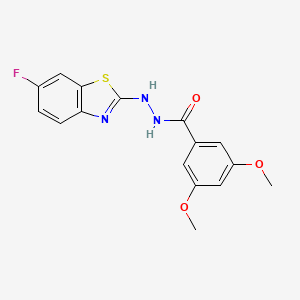

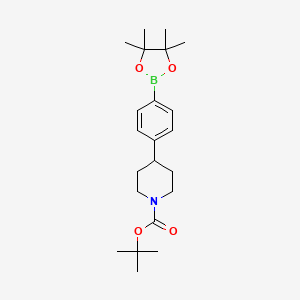

![molecular formula C7H9N5S B2617014 2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 2361645-48-7](/img/structure/B2617014.png)

2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” is a chemical compound . It is part of a class of compounds known as thiazolopyrimidines, which are heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with an excess of aliphatic carboxylic acids in the presence of POCl3 .

Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines can be complex and depend on the specific substituents present on the molecule. The Dimroth rearrangement, which involves the isomerization of heterocycles and the relocation of two heteroatoms in heterocyclic systems, is one reaction that can occur . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, solubility, and spectral data for this exact compound were not found in the available literature .

Wissenschaftliche Forschungsanwendungen

Thiazolo[4,5-d]pyrimidines in Drug Discovery

Thiazolo[4,5-d]pyrimidines are recognized for their structural resemblance to purine bases and their derivatives, which positions them as valuable scaffolds in medicinal chemistry. Their applications span across designing therapeutics with a broad spectrum of pharmacological activities, including but not limited to, immune-modulation, antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory agents. The development of thiazolo[4,5-d]pyrimidines showcases their significant utility for medicinal chemistry research due to their structural versatility and biological relevance (Kuppast & Fahmy, 2016).

Structural Studies and Tautomerism

Studies on pyrimidine derivatives have shed light on the structural intricacies and tautomerism of these compounds, which is crucial for understanding their biological interactions and stability. Research into the crystalline forms of pyrimidine derivatives, including aminopyrimidines, has revealed the importance of tautomeric forms and their potential influence on drug action through molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of thiazolo[4,5-d]pyrimidine derivatives have been extensively explored, revealing a range of antimicrobial activities. These studies demonstrate the compound's versatility and its potential as a framework for developing new therapeutic agents with promising antimicrobial properties (Sayed et al., 2006).

Radioprotective and Antitumor Activities

Research into novel thieno[2,3-d]pyrimidine derivatives, which share a similar heterocyclic structure to thiazolo[4,5-d]pyrimidines, has uncovered their promising radioprotective and antitumor activities. This highlights the potential for these compounds to be developed further for applications in cancer therapy and radioprotection (Alqasoumi et al., 2009).

Zukünftige Richtungen

Future research on “2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. This could include studies on their mechanisms of action, pharmacokinetics, and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-N,2-N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXXHLHBRIGHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=NC=NC(=C2S1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)

![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)

![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)